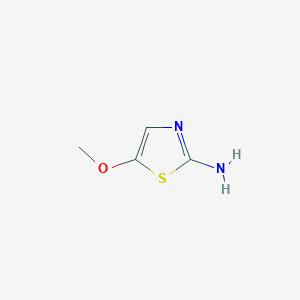5-Methoxythiazol-2-amine
CAS No.: 59019-85-1
Cat. No.: VC4574678
Molecular Formula: C4H6N2OS
Molecular Weight: 130.17
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 59019-85-1 |
|---|---|
| Molecular Formula | C4H6N2OS |
| Molecular Weight | 130.17 |
| IUPAC Name | 5-methoxy-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C4H6N2OS/c1-7-3-2-6-4(5)8-3/h2H,1H3,(H2,5,6) |
| Standard InChI Key | OZNOHWKQLWLLAG-UHFFFAOYSA-N |
| SMILES | COC1=CN=C(S1)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
5-Methoxythiazol-2-amine has the molecular formula C₄H₆N₂OS, with a molar mass of 130.17 g/mol. Its structure combines a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—with functional groups that influence its reactivity and intermolecular interactions. The methoxy group (-OCH₃) at position 5 donates electron density via resonance, while the amino group (-NH₂) at position 2 enhances nucleophilic potential .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 105–106°C |
| SMILES | COc1cnc(s1)N |
| InChIKey | OZNOHWKQLWLLAG-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy of analogous thiazoles reveals N-H stretching vibrations near 3300 cm⁻¹ and C-S-C ring vibrations at 650–750 cm⁻¹ . Nuclear magnetic resonance (NMR) data for 5-methoxythiazol-2-amine derivatives typically show methoxy proton signals at δ 3.8–4.0 ppm and aromatic protons downfield at δ 6.5–7.5 ppm .
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is synthesized via cyclocondensation reactions, often starting from thiourea derivatives or α-haloketones. A representative pathway involves:
-
Thioamide Formation: Reaction of a methoxy-substituted thioamide with α-haloketones under basic conditions.
-
Cyclization: Intramolecular nucleophilic attack to form the thiazole ring, facilitated by catalysts like p-toluenesulfonic acid .
Industrial-scale production employs continuous flow reactors to optimize yield (>75%) and purity (>98%), with purification via recrystallization from ethanol-water mixtures .
Reaction Pathways
5-Methoxythiazol-2-amine undergoes characteristic thiazole reactions:
-
Electrophilic Substitution: Halogenation at position 4 using N-bromosuccinimide in acetic acid.
-
Oxidation: Treatment with hydrogen peroxide forms sulfoxides, while stronger oxidants like KMnO₄ yield sulfones.
-
Acylation: Amino group reactivity allows formation of amides with acyl chlorides .
Table 2: Common Reaction Conditions and Products
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Halogenation | NBS, AcOH, 0–5°C | 4-Bromo-5-methoxythiazol-2-amine |
| Oxidation | H₂O₂ (30%), RT, 12 h | 5-Methoxythiazole-2-sulfoxide |
| Acylation | Acetyl chloride, pyridine | N-Acetyl-5-methoxythiazol-2-amine |
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 5-Methoxy-2-aminothiazole | K562 | 20.5 | Caspase-dependent apoptosis |
| 2-Amino-5-nitrothiazole | HepG2 | 15.0 | ROS-mediated DNA damage |
| Cisplatin (Control) | MCF7 | 5.2 | Crosslinking DNA |
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a precursor in designing:
-
Antimicrobial Agents: Thiazole-containing antibiotics targeting bacterial dihydrofolate reductase.
-
Kinase Inhibitors: ATP-competitive inhibitors for oncology applications, leveraging the thiazole ring’s π-stacking capability .
Materials Science
In dye-sensitized solar cells (DSSCs), 5-methoxythiazol-2-amine derivatives improve electron injection efficiency (η ≈ 8.7%) by modifying TiO₂ surface interactions .
Future Directions
Research Gaps
-
In Vivo Pharmacokinetics: No data exist on oral bioavailability or metabolic pathways.
-
Structure-Activity Relationships: Systematic modification of the methoxy and amino groups could optimize therapeutic indices.
Technological Integration
Machine learning models (e.g., QSAR) may predict novel derivatives with enhanced bioactivity, reducing synthetic trial-and-error .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume